5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
5-piperidin-2-yl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-15-5-7(6-16-9)8-3-1-2-4-14-8/h5-6,8,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZQLKSABBSWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(N=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones, while reduction reactions can lead to the formation of piperidines with different substituents.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield piperidinones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine exhibits significant antimicrobial properties. The trifluoromethyl group contributes to its ability to penetrate cell membranes and modulate enzyme activity, making it a potential candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.
Anticancer Applications
The compound has shown promise as an anticancer agent, particularly through its interactions with specific molecular targets involved in cancer cell proliferation and survival. Studies have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, derivatives of pyrimidines similar to this compound have been reported to selectively target CDK9, leading to apoptosis in cancer cells . This suggests that the compound could be developed into therapeutics aimed at various cancers.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the piperidine ring and trifluoromethyl group has been shown to enhance lipophilicity and biological activity, facilitating better interaction with cellular targets. Research has indicated that modifications at the C5 position of the pyrimidine core can significantly influence the potency and selectivity of the compound against various enzymes, including CDKs .
GPR119 Agonist Activity
Recent studies have explored the potential of this compound as a GPR119 agonist, which is relevant for metabolic disorders such as type 2 diabetes. Compounds with similar structures have been identified that enhance insulin secretion and lower plasma glucose levels in diabetic models . This application highlights the compound's versatility beyond traditional antimicrobial and anticancer roles.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The piperidine and pyrimidine rings can engage in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Trifluoromethyl-Substituted Pyrimidines
- Key Properties: Stable against metabolic degradation due to the CF₃ group; incorporated into DNA minimally. Applications: Studied as an antimetabolite in cancer therapy. Comparison: The absence of a piperidine ring in 5-trifluoromethyluracil limits its membrane permeability compared to the target compound .
- 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine (): Substituents: Azetidine (4-membered ring) at position 2, phenyl at position 4, CF₃ at position 6. Key Properties: Smaller azetidine ring may reduce steric hindrance but decrease lipophilicity versus piperidine. Comparison: The target compound’s piperidine group likely enhances binding to hydrophobic enzyme pockets .
Piperidine-Containing Pyrimidines
- 5-Chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulphonyl)-phenyl]pyrimidine-2,4-diamine (): Substituents: Piperidine at position 4, sulfonyl and chloro groups. Key Properties: Crystalline forms (A and B) exhibit 3× higher plasma bioavailability than salts. Applications: Treats anaplastic lymphoma kinase (ALK)-mediated cancers.
- 5-Ethyl-2-{4-[4-(4-tetrazol-1-yl-phenoxymethyl)-thiazol-2-yl]-piperidin-1-yl}pyrimidine (): Substituents: Tetrazol-phenoxymethyl-thiazol and piperidine. Key Properties: Complex substituents likely enhance target specificity but complicate synthesis. Applications: Pharmaceutical intermediate for undisclosed therapeutic uses. Comparison: The target compound’s lack of a tetrazol-thiazol system simplifies synthesis while retaining piperidine’s benefits .
Antifungal and Insecticidal Activity
Metabolic Stability
- Comparison: The target compound’s piperidine ring may undergo hepatic oxidation, but the CF₃ group likely slows degradation .
Crystalline Forms and Bioavailability
Biological Activity
5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a piperidine group and a trifluoromethyl group . Its molecular formula is . The trifluoromethyl moiety enhances lipophilicity, which facilitates cellular penetration and interaction with intracellular targets, making it an interesting candidate for drug development .
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to bind effectively to various enzymes, modulating their activity. This includes interactions with RNA-dependent RNA polymerase (RdRp) in viral systems .
- Receptor Interaction : It can also interact with specific receptors, influencing various biological pathways relevant to disease mechanisms .
Antiviral Activity
Research indicates that this compound demonstrates significant antiviral properties, particularly against SARS-CoV-2. It has shown comparable efficacy to remdesivir, a well-known antiviral agent, in inhibiting viral replication .
Table 1: Antiviral Efficacy Against SARS-CoV-2
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| This compound | RdRp | Comparable to remdesivir |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated its effectiveness against bacteria such as E. coli and S. aureus, suggesting potential applications in treating infections .
Table 2: Antimicrobial Efficacy
Anticancer Activity
In addition to its antiviral and antimicrobial properties, this compound has been evaluated for anticancer activity. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 3: Anticancer Activity
Structure-Activity Relationship (SAR)
The unique combination of the piperidine and trifluoromethyl functionalities within the pyrimidine framework is crucial for its biological activity. Studies suggest that modifications to the pyrimidine core can significantly alter the compound's potency and selectivity against various biological targets.
Table 4: Comparison with Analog Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)N-(4-methoxypyridin-2-yl) | Contains a methoxy group | Moderate |
| 1-(3-Trifluoromethylphenyl)piperazine | Lacks the pyrimidine structure | Low |
| 4-Methylpyridine | Simpler structure without piperidine | Minimal |
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models. For example, a study demonstrated its ability to inhibit CDK9-mediated transcription in cancer cells, leading to increased apoptosis rates .
Q & A
Q. What are the recommended synthetic protocols for 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalizing the piperidine ring and introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Starting Materials : Use halogenated pyrimidine precursors (e.g., 5-bromo-2-pyrimidine derivatives) and piperidine derivatives for coupling.
- Reaction Conditions : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or copper-mediated Ullmann reactions. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF, THF) to enhance yield .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation.
- Optimization : Adjust stoichiometry of reagents and reaction time to minimize by-products.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Fluorine-19 NMR is essential for verifying trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- Purity Analysis : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
Q. What storage conditions are optimal for trifluoromethyl-containing pyrimidines?
- Methodological Answer :
- Temperature : Store at 2–8°C in sealed containers to prevent hydrolysis or thermal degradation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage vials.
- Light Sensitivity : Protect from UV light by using amber glassware.
Advanced Research Questions
Q. How can quantum chemical calculations and reaction path search methods optimize the synthesis of derivatives?
- Methodological Answer :
- Computational Tools : Use density functional theory (DFT) to model transition states and reaction barriers. Software like Gaussian or ORCA can predict feasible pathways for introducing substituents .
- Reaction Optimization : Apply cheminformatics to analyze experimental data and narrow down optimal conditions (e.g., solvent, catalyst loading). ICReDD’s workflow integrates computational predictions with high-throughput experimentation .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding kinetics.
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., CNS receptors). Cross-validate with mutagenesis studies to identify critical binding residues .
Q. How can researchers characterize synthetic by-products during preparation?
- Methodological Answer :
- LC-MS/MS : Identify by-products via fragmentation patterns.
- Isolation : Use preparative HPLC to isolate impurities for structural elucidation via 2D NMR (e.g., COSY, HSQC).
- Mechanistic Insight : Trace by-product formation to incomplete coupling or side reactions (e.g., dehalogenation) .
Q. What methodologies elucidate the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer :
- Electron-Deficient Character : Use Hammett substituent constants (σₚ) to quantify the trifluoromethyl group’s electron-withdrawing effect.
- Kinetic Studies : Compare reaction rates (e.g., SNAr substitutions) with non-fluorinated analogs.
- Spectroscopic Analysis : Infrared (IR) spectroscopy to assess C-F bond polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
